molecular formula C8H3BrINO2 B1530050 4-Bromo-5-cyano-2-iodobenzoic acid CAS No. 1804381-86-9

4-Bromo-5-cyano-2-iodobenzoic acid

Cat. No.: B1530050
CAS No.: 1804381-86-9
M. Wt: 351.92 g/mol
InChI Key: HJIKDVOOZDVORW-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-iodobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C7H3BrINO2. This compound is characterized by the presence of bromine, iodine, and cyano groups attached to the benzene ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzoic acid derivatives. This involves the stepwise introduction of bromine and iodine atoms onto the benzene ring.

  • Cyano Group Introduction: The cyano group can be introduced via a Sandmeyer reaction, where an amine group on the benzene ring is diazotized and then replaced with a cyano group.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the selective introduction of halogen atoms. The use of catalysts and specific reaction conditions helps in achieving high yields and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The halogen atoms can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) and conditions such as heating.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) and conditions such as refluxing in anhydrous ether.

  • Substitution: Reagents like sodium hydroxide (NaOH) and conditions such as aqueous solution.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Amines from reduction reactions.

  • Various substituted benzene derivatives from nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-5-cyano-2-iodobenzoic acid is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its ability to interact with various molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

  • Pathways Involved: It may be involved in signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

4-Bromo-5-cyano-2-iodobenzoic acid is unique due to its specific combination of halogen atoms and functional groups. Similar compounds include:

  • 4-Bromo-2-iodobenzoic acid

  • 5-Bromo-2-iodobenzoic acid

  • 4-Bromo-5-cyano-benzoic acid

These compounds differ in the position and type of halogen atoms and functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

4-bromo-5-cyano-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKDVOOZDVORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)I)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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